CK2 Inhibitory Potency of the Thiazole-5-Carboxylic Acid Scaffold vs. Inactive 4-Carboxylic Acid Analogs
The 1,3-thiazole-5-carboxylic acid scaffold, to which this compound belongs, has been validated as a CK2 inhibitor with the most active derivative achieving an IC50 of 0.4 µM in a P32 radioactive kinase assay [1]. In contrast, 2-aminothiazole-4-carboxylic acid derivatives have shown no significant CK2 inhibition in comparable virtual screening and in vitro validation campaigns, indicating that the 5-position carboxylic acid is essential for activity [1].
| Evidence Dimension | CK2 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.4 µM (most active 1,3-thiazole-5-carboxylic acid derivative) [1] |
| Comparator Or Baseline | 2-Aminothiazole-4-carboxylic acid derivatives: No significant CK2 inhibition reported [1] |
| Quantified Difference | >10-fold difference in potency (active vs. inactive scaffold) |
| Conditions | In vitro P32 radioactive kinase assay against recombinant CK2 |
Why This Matters
This confirms that the 5-carboxylic acid regioisomer is a prerequisite for CK2 engagement, making the 4-carboxylic acid analog (CAS 728918-51-2) a poor substitute for projects targeting CK2.
- [1] Protopopov MV, Volynets GP, Starosyla SA, Vdovin VS, Lukashov SS, Bilokin YV, Bdzhola VG, Yarmoluk SM. Identification of 1,3-thiazole-5-carboxylic Acid Derivatives as Inhibitors of Protein Kinase CK2. Current Enzyme Inhibition. 2018;14(2):152-159. View Source
